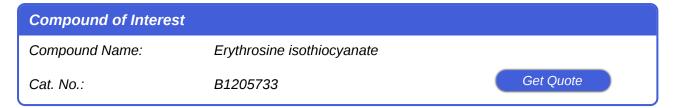


Erythrosine Isothiocyanate: A Technical Guide to its Spectral Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of **Erythrosine Isothiocyanate** (EITC), a fluorescent probe with applications in biological and pharmaceutical research. This document details the spectral characteristics, presents a standardized experimental protocol for its spectral measurement, and illustrates the fundamental process of fluorescence.

Core Spectral and Photophysical Properties

Erythrosine Isothiocyanate is a derivative of the xanthene dye, erythrosine B, functionalized with a reactive isothiocyanate group. This group allows for the covalent labeling of proteins and other biomolecules containing primary amine groups. The spectral properties of EITC are central to its utility as a fluorescent marker.

Quantitative Spectral Data

The key spectral and photophysical parameters for **Erythrosine Isothiocyanate** and its parent compound, Erythrosine B, are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.



Parameter	Value	Compound	Solvent	Reference
Excitation Maximum (λex)	533 nm	Erythrosin-5- isothiocyanate	Not Specified	[1]
526 nm	Erythrosine B	Aqueous Solution	[2]	
535 nm	Erythrosine B	Ethanol	[3]	_
~544 nm	Erythrosine B	Micellar Environment	[4]	
Emission Maximum (λem)	553 nm	Erythrosin-5- isothiocyanate	Not Specified	[1]
554 nm	Erythrosine B	Micellar Environment	[4]	
Molar Extinction Coefficient (ε)	107,000 M ⁻¹ cm ⁻¹ at 535 nm	Erythrosine B	Ethanol	[3]
Fluorescence Quantum Yield (Φf)	0.08	Erythrosine B	Ethanol	[3]
Phosphorescenc e Quantum Yield (Φp)	(1.5±0.3)×10 ⁻⁵	Erythrosine B	Aerobic Alkaline Aqueous Solution	[5]
Singlet Oxygen Quantum Yield (ΦΔ)	0.82	Erythrosine B	Aqueous Solution	[2]

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following protocol outlines a standardized method for determining the excitation and emission spectra of **Erythrosine Isothiocyanate**.



I. Materials and Reagents

- Erythrosine Isothiocyanate (EITC) powder
- Spectroscopy-grade solvent (e.g., ethanol, phosphate-buffered saline pH 7.4)
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

II. Preparation of Stock and Working Solutions

- Stock Solution Preparation: Accurately weigh a small amount of EITC powder and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
 Protect the solution from light to prevent photobleaching.
- Working Solution Preparation: Dilute the stock solution with the same solvent to a final
 concentration suitable for fluorescence measurements. The optimal concentration should
 result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter
 effects.

III. Spectrofluorometer Setup and Measurement

- Instrument Warm-up: Turn on the spectrofluorometer and allow the light source (typically a Xenon arc lamp) to warm up for at least 30 minutes to ensure stable output.
- Solvent Blank: Fill a quartz cuvette with the solvent used for sample preparation. Place the
 cuvette in the sample holder and record a blank spectrum for both excitation and emission to
 subtract any background signal.
- Excitation Spectrum Measurement:
 - Set the emission wavelength to the expected emission maximum (e.g., 553 nm).
 - Scan a range of excitation wavelengths (e.g., 450 nm to 550 nm).



- The resulting spectrum will show the relative fluorescence intensity at different excitation wavelengths, with the peak corresponding to the excitation maximum (λex).
- Emission Spectrum Measurement:
 - Set the excitation wavelength to the determined excitation maximum (λex).
 - Scan a range of emission wavelengths (e.g., 540 nm to 650 nm).
 - The resulting spectrum will show the fluorescence emission profile, with the peak corresponding to the emission maximum (λem).

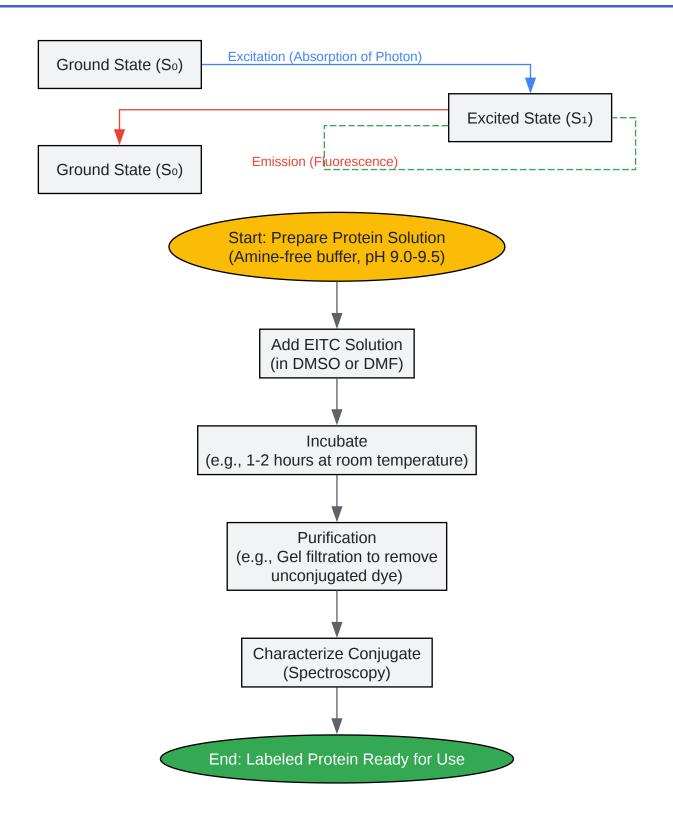
IV. Data Analysis

- Blank Subtraction: Subtract the solvent blank spectra from the corresponding sample spectra.
- Peak Identification: Identify the wavelengths of maximum intensity for both the excitation and emission spectra.
- Correction: If necessary, apply instrument-specific correction factors for the lamp intensity and detector response to obtain a corrected spectrum.

Fundamental Principle of Fluorescence

The process of fluorescence, which is the underlying principle of EITC's utility as a probe, can be visualized as a series of steps involving the absorption of light energy and its subsequent emission.





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